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For Researchers, Scientists, and Drug Development Professionals

Introduction
Aluminum was historically a primary material for metallization in integrated circuits, valued for

its low resistivity and good adhesion to silicon dioxide. However, the direct application of

aluminum on silicon presents challenges such as junction spiking and electromigration. The

formation of aluminum silicide at the metal-silicon interface is a critical aspect of device

fabrication, influencing contact resistance and device reliability. These application notes provide

a comprehensive overview of the use of aluminum and its silicides in semiconductor devices,

with detailed protocols for fabrication and characterization. While the primary audience for this

document is researchers in semiconductor technology, the fundamental principles of thin-film

deposition and characterization may be of interest to professionals in other scientific fields,

including those in drug development utilizing microfluidic or sensor devices that may involve

similar fabrication techniques.

Applications of Aluminum and Aluminum Silicide in
Semiconductors
Aluminum and its silicides serve several key functions in semiconductor devices:

Interconnects: Aluminum films are widely used to form the conductive lines that connect

different components within an integrated circuit. Alloying aluminum with small percentages
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of silicon and copper enhances its performance by mitigating issues like electromigration and

junction spiking.

Ohmic Contacts: A primary application is to create low-resistance ohmic contacts to silicon,

enabling efficient current flow between the metal layer and the semiconductor. The formation

of a silicide layer is often crucial for achieving a good ohmic contact.

Schottky Barriers: Depending on the doping of the silicon, the aluminum-silicon interface can

form a Schottky barrier, which is a rectifying contact. This property is utilized in the

fabrication of Schottky diodes.

Diffusion Barrier: In some metallization schemes, silicide layers can act as a diffusion barrier

to prevent the intermixing of aluminum with the underlying silicon, which is particularly

important for shallow junctions.

Data Presentation: Properties and Process
Parameters
The following tables summarize key quantitative data related to aluminum and aluminum

silicide in semiconductor applications.

Table 1: Physical and Electrical Properties of Materials

Material Resistivity (μΩ·cm) Melting Point (°C)
Coefficient of
Thermal Expansion
(10⁻⁶/°C)

Aluminum (Al) 2.7 - 3.0 660 23.5

Silicon (Si) Dependent on doping 1414 2.6

Titanium Silicide

(TiSi₂)
13 - 16 ~1540 10.5

Cobalt Silicide (CoSi₂) 14 - 20 1326 10.14

Nickel Silicide (NiSi) 14 - 20 992 10.5
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Table 2: Typical Process Parameters for Aluminum Contact Formation

Process Step Parameter
Typical
Value/Range

Notes

Deposition Method
Sputtering,

Evaporation

Sputtering is common

for Al-Si alloys.

Target Composition Al with 1% Si
Helps prevent junction

spiking.

Base Pressure < 1 x 10⁻⁶ Torr
For high-purity film

deposition.

Annealing Temperature 400 - 550 °C

Below the Al-Si

eutectic temperature

of 577 °C.[1]

Time 15 - 30 minutes

Sufficient for silicide

formation and

improving contact

resistance.

Ambient Forming Gas (N₂/H₂)

A reducing

atmosphere prevents

oxidation.

Table 3: Contact Resistance of Aluminum on Silicon
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Contact Type Doping
Contact Resistivity
(ρc) (Ω·cm²)

Annealing
Conditions

Al on p-type Si Boron 5.4 x 10⁻⁶ - 6.5 x 10⁻⁶
400°C, 15 min,

Forming Gas

Al-Si on n+ Si Phosphorus
Varies with surface

cleanliness

Pre-alloy values are

sensitive to interface

quality.

Al-Si on p+ Si Boron
Varies with alloy

composition

Consistent low

resistance requires

supersaturation of Si

in Al.

Experimental Protocols
Protocol for Aluminum Ohmic Contact Fabrication
This protocol outlines the steps for creating aluminum ohmic contacts on a silicon wafer,

including the formation of an aluminum-silicon interface.

Wafer Cleaning:

Perform a standard RCA clean or a piranha etch (a mixture of sulfuric acid and hydrogen

peroxide) to remove organic residues.

Follow with a dilute hydrofluoric acid (HF) dip to remove the native oxide layer from the

silicon surface.

Rinse thoroughly with deionized (DI) water and dry with nitrogen gas.

Metal Deposition (Sputtering):

Immediately transfer the cleaned wafer to a sputter deposition system.

Use a target of aluminum with 1% silicon (Al-1%Si) to prevent junction spiking.

Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.
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Introduce argon gas and ignite the plasma.

Sputter deposit the Al-1%Si film to the desired thickness (e.g., 200-500 nm).

Photolithography (Patterning the Contacts):

Apply a layer of photoresist to the wafer.

Use a mask aligner to expose the photoresist with the desired contact pattern.

Develop the photoresist to create a patterned mask.

Etching:

Use a suitable aluminum etchant to remove the metal from the areas not protected by the

photoresist.

Rinse with DI water and strip the remaining photoresist.

Annealing (Sintering):

Place the wafer in a tube furnace or rapid thermal annealing (RTA) system.

Anneal at 450°C for 30 minutes in a forming gas (e.g., 95% N₂, 5% H₂) ambient. This step

promotes the formation of a uniform aluminum-silicon interface and reduces contact

resistance.[2]

Protocol for Transmission Line Method (TLM) for
Contact Resistance Measurement
The Transmission Line Method (TLM) is a standard technique to determine the specific contact

resistance of a metal-semiconductor interface.[3]

Fabricate TLM Test Structure:

Design a photomask with a series of rectangular metal contacts of the same width (W) and

length (L) but with varying spacing (d) between them on a uniformly doped semiconductor

region.
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Fabricate the contacts using the protocol described in section 4.1.

Electrical Measurement:

Use a probe station with a semiconductor parameter analyzer.

Measure the total resistance (R_T) between adjacent pairs of contacts for each spacing

(d). This is done by applying a voltage and measuring the resulting current.[3]

Data Analysis:

Plot the measured total resistance (R_T) as a function of the contact spacing (d).

Perform a linear fit to the data points. The equation for the total resistance is: R_T = (R_sh

/ W) * d + 2 * R_c where R_sh is the sheet resistance of the semiconductor under the

contact, W is the contact width, and R_c is the contact resistance.

The y-intercept of the linear fit gives 2 * R_c.

The slope of the line is R_sh / W, from which the sheet resistance can be calculated.

The specific contact resistivity (ρ_c) is then calculated using the equation: ρ_c = R_c * A_c

where A_c is the area of the contact.

Protocol for X-ray Photoelectron Spectroscopy (XPS)
Analysis of Aluminum Silicide
XPS is a surface-sensitive technique used to determine the elemental composition and

chemical states of the top few nanometers of a material.

Sample Preparation:

Prepare a sample with a thin film of aluminum deposited on a silicon substrate, which has

undergone annealing to form a silicide layer.

Ensure the sample is clean and free from adventitious carbon contamination as much as

possible. Samples can be briefly rinsed with a solvent like isopropanol and dried with

nitrogen.
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Instrument Setup:

Mount the sample in the XPS ultra-high vacuum (UHV) chamber.

Use a monochromatic Al Kα or Mg Kα X-ray source.

Data Acquisition:

Acquire a survey spectrum to identify all the elements present on the surface.

Acquire high-resolution spectra for the Al 2p, Si 2p, and O 1s core levels.

Data Analysis:

Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

Perform peak fitting and deconvolution of the high-resolution spectra to identify the

different chemical states.

For the Al 2p spectrum, look for peaks corresponding to metallic Al (around 72.8 eV)

and Al-O bonds (around 74-75 eV) if an oxide is present. Aluminum silicide peaks may

be shifted slightly from the metallic Al position.

For the Si 2p spectrum, identify peaks for elemental Si (around 99.3 eV), Si-O bonds (in

SiO₂, around 103.3 eV), and Si-Al bonds in the silicide.

Quantify the atomic concentrations of the elements from the peak areas, corrected by

relative sensitivity factors.
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Caption: Experimental workflow for fabricating and characterizing aluminum silicide contacts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Aluminum Silicide in
Semiconductor Devices]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3079330#using-aluminium-silicide-in-semiconductor-
devices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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